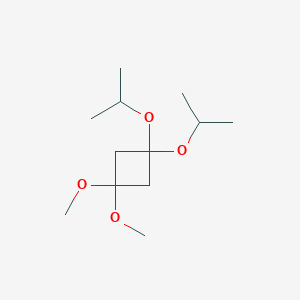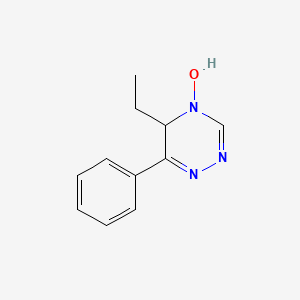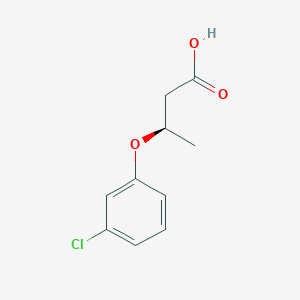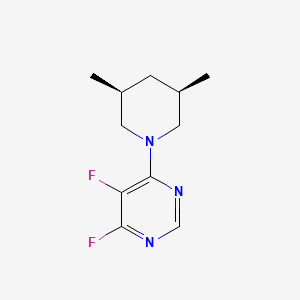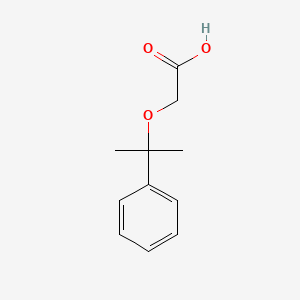
2-((2-Phenylpropan-2-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Phenylpropan-2-yl)oxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is categorized as a fine chemical and is primarily used for research purposes . It is known for its unique structure, which includes a phenyl group attached to a propan-2-yl group, further connected to an acetic acid moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylpropan-2-yl)oxy)acetic acid typically involves the reaction of 2-phenylpropan-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Phenylpropan-2-yl)oxy)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-((2-Phenylpropan-2-yl)oxy)acetic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of fine chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylacetic acid: Similar structure but lacks the propan-2-yl group.
2-((2-Phenylethyl)oxy)acetic acid: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
2-((2-Phenylpropan-2-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2-phenylpropan-2-yloxy)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,14-8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) |
Clave InChI |
RFAZTSBSTSBGBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


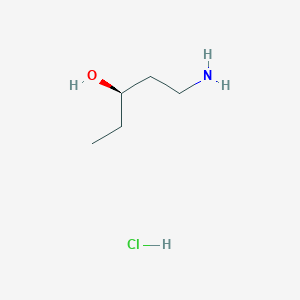

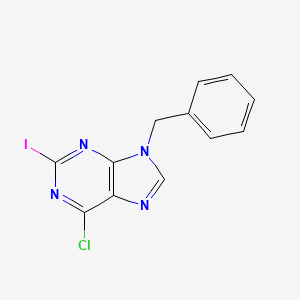
![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
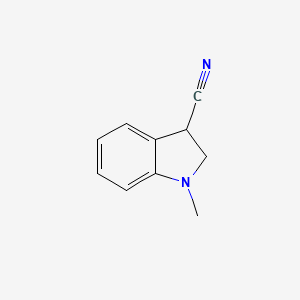
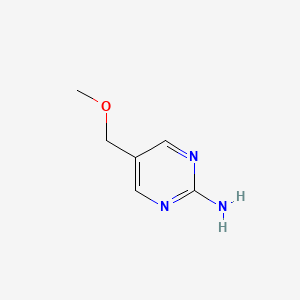

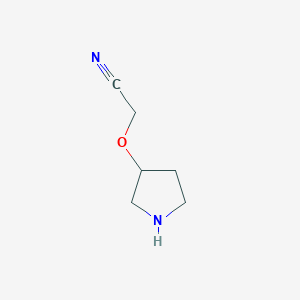
![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
